

Long-Term Efficacy and Safety Data (up to 72 weeks)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Danicopan

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The following table summarizes the key long-term findings from the ALPHA clinical trial regarding **danicopan's** efficacy and safety [1] [2]:

Aspect	Findings from the ALPHA Trial
Study Design	Phase 3, randomized, double-blind, placebo-controlled trial with a 12-week double-blind period, a 12-week open-label period, and a 2-year Long-Term Extension (LTE). 86 participants were randomized [1] [2].
Sustained Efficacy	Improvements in hemoglobin levels, transfusion avoidance, and fatigue scores observed at Week 12 were maintained up to Week 72 [1] [3].
Breakthrough Hemolysis (BTH)	The breakthrough hemolysis rate was 6 events per 100 patient-years [1] [2].
Safety Profile	No new safety signals were identified during long-term treatment. The most common adverse reaction ($\geq 10\%$) was headache [1] [4].
Discontinuation Rate	5% of patients discontinued danicopan due to an adverse reaction. Events leading to discontinuation included increased bilirubin with pancreatitis, and increased hepatic enzymes [4].

Aspect	Findings from the ALPHA Trial
Liver and Lipid Monitoring	Recommendations include assessing liver enzymes before and during treatment, and monitoring serum lipids periodically [4].

Detailed Experimental Protocol of the ALPHA Trial

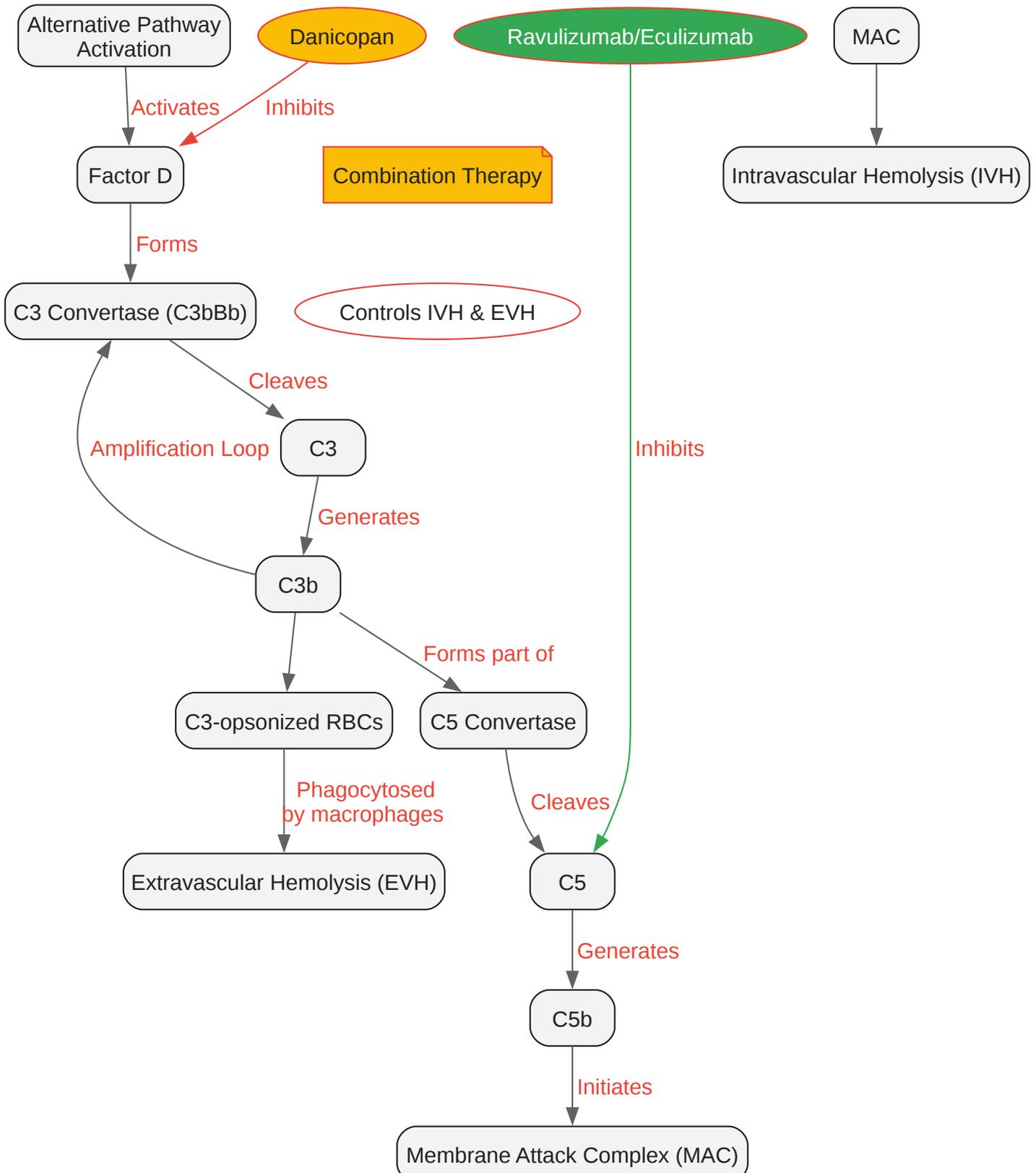
For researchers, the methodology of the pivotal trial is detailed below:

- **Clinical Trial Identifier:** NCT04469465 [1] [2].
- **Objective:** To investigate the efficacy and safety of **danicopan** as an add-on treatment to ravulizumab or eculizumab in patients with PNH and clinically significant Extravascular Hemolysis (cs-EVH) [1] [2].
- **Patient Population:** Adults with PNH and cs-EVH (defined as hemoglobin ≤ 9.5 g/dL and absolute reticulocyte count $\geq 120 \times 10^9/L$) who had been receiving a stable dose of ravulizumab or eculizumab for at least 6 months [1] [2].
- **Study Design:**
 - **Treatment Period 1 (TP1 - 12 weeks):** Participants were randomized (2:1) to receive either **danicopan** (150 mg three times daily) or a placebo, in addition to their background C5 inhibitor therapy [1] [2].
 - **Treatment Period 2 (TP2 - 12 weeks):** All participants, including those previously on placebo, received open-label **danicopan** [2] [4].
 - **Long-Term Extension (LTE - up to 2 years):** Participants could continue receiving **danicopan**, with 80 of the original 86 participants entering this phase [1] [2].
- **Key Endpoints:**
 - **Primary Efficacy Endpoint:** Change from baseline in hemoglobin level at Week 12 [2] [4].
 - **Secondary Endpoints:** Included proportion of participants with a ≥ 2 g/dL Hb increase (in the absence of transfusion), transfusion avoidance, change in absolute reticulocyte count (ARC), and change in FACIT-Fatigue score [2] [4].
- **Statistical Analysis:** Secondary efficacy endpoints were analyzed in all randomized participants who received at least one dose of the study treatment (Full Analysis Set) [2].

Mechanism of Action and Signaling Pathway

Danicopan's therapeutic action involves targeted inhibition of the complement system's alternative pathway.

The diagram below illustrates this mechanism.



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This diagram illustrates the complementary inhibition strategy: **danicopan** acts upstream to control C3 convertase formation and EVH, while C5 inhibitors act downstream to prevent MAC formation and IVH [5].

Conclusion for Drug Development Professionals

The long-term data from the ALPHA trial robustly validate **danicopan's** profile:

- **Favorable Benefit-Risk Profile:** The data support a positive benefit-risk profile for long-term use, with sustained efficacy in managing cs-EVH and a predictable, manageable safety spectrum [1] [2] [3].
- **Addressing a Therapeutic Gap:** **Danicopan** fulfills a specific need for the 10-20% of PNH patients on C5 inhibitors who continue to experience significant anemia due to EVH, offering a targeted oral adjunct therapy [5].

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Address: Ontario, CA 91761, United States

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